

# Tetramethrin CAS number and IUPAC name

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## Compound of Interest

Compound Name: *Tetramethrin*

Cat. No.: *B1681291*

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An In-depth Technical Guide to **Tetramethrin**

## Abstract

**Tetramethrin** is a broad-spectrum, synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of pests. As a member of the Type I pyrethroids, its primary mechanism of action involves the disruption of neuronal activity in insects by targeting voltage-gated sodium channels. This technical guide provides a comprehensive overview of **Tetramethrin**, including its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, presenting quantitative data in structured tables and illustrating key biological and experimental processes with detailed diagrams.

## Chemical Identity

**Tetramethrin** is the common name for a complex mixture of stereoisomers. Its chemical identity is defined by a specific CAS number and IUPAC nomenclature.

- CAS Number: 7696-12-0[1][2][3][4][5]
- IUPAC Name: (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[5][6]
- Synonyms: Phthalthrin, Neo-Pynamin, Bioneopynamin, SP-1103[1][3][7]

- Molecular Formula: C<sub>19</sub>H<sub>25</sub>NO<sub>4</sub> [1][2][3][8]
- Molecular Weight: 331.4 g/mol [3][8]

The commercial product is typically a racemic mixture of four stereoisomers, with a cis:trans ratio of approximately 1:4. [7] The [1R,trans] isomer is recognized as the most biologically active. [7]

## Physicochemical and Toxicological Data

Quantitative data regarding the physical, chemical, and toxicological properties of **Tetramethrin** are summarized below for clear reference and comparison.

**Table 1: Physical and Chemical Properties**

Property	Value	Reference
Physical State	White crystalline solid	[1][6]
Melting Point	60 - 80 °C	[6][7]
Water Solubility	4.6 mg/L (30 °C)	[7]
Density (d <sub>20</sub> )	1.108 g/cm <sup>3</sup>	[7]
Vapor Pressure (20 °C)	4.67 x 10 <sup>-3</sup> mPa	[7]
Stability	Stable to heat; unstable in light, air, and alkaline conditions	[7]

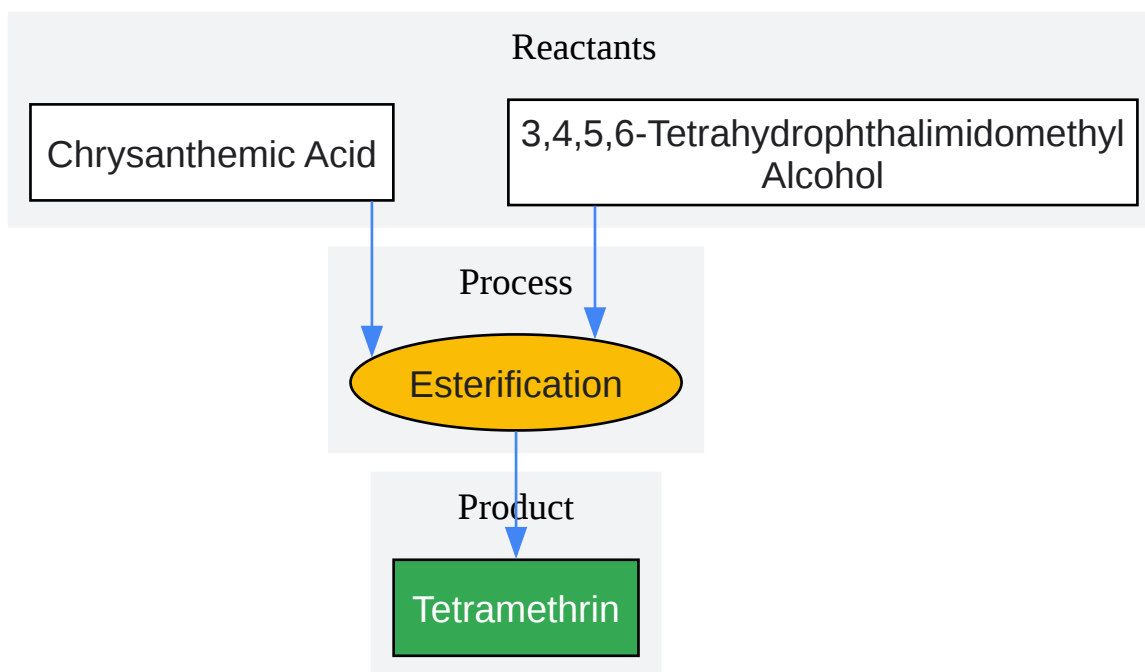
**Table 2: Toxicological Profile**

Test	Species	Route	Value	Reference
Acute LC <sub>50</sub> (96-h)	Fish (Two species)	Aquatic	~20 µg/L	[7]
Acute LC <sub>50</sub> (48-h)	Killifish	Aquatic	~200 µg/L	[7]
Inhalation LC <sub>50</sub>	Rat	Inhalation	>1180 mg/m <sup>3</sup>	[7]
NOEL (91-day)	Rat (Wistar)	Oral (diet)	3000 mg/kg	[7]
NOEL (6-month)	Rat	Oral (diet)	200 mg/kg (males), 300 mg/kg (females)	[7]
NOEL (Aquatic)	Daphnia pulex	Aquatic	50 µg/L	[7]

## Synthesis and Mechanism of Action

### Chemical Synthesis

**Tetramethrin** was first synthesized in 1964.[1][7] The synthesis is achieved through the esterification of chrysanthemic acid (specifically, (1*R*,*cis*,*trans*)-2,2-dimethyl-3-(2,2-dimethylvinyl)-cyclopropanecarboxylic acid) with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. [7]

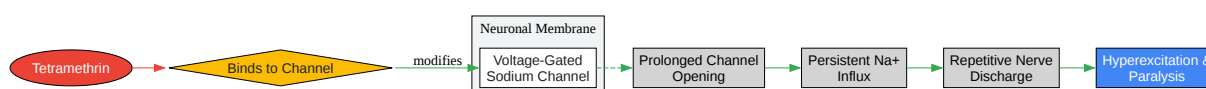


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A simplified workflow for the synthesis of **Tetramethrin**.

## Mechanism of Action

**Tetramethrin** is a Type I pyrethroid insecticide that acts as a potent neurotoxin in insects.[8][9] Its primary target is the voltage-gated sodium channels located in the neuronal membranes.[9] [10] **Tetramethrin** binds to these channels and modifies their gating kinetics, prolonging their open state during depolarization.[8] This action leads to a persistent influx of sodium ions, resulting in repetitive nerve firing, hyperexcitation, paralysis, and ultimately, the death of the insect.[8][9][10]



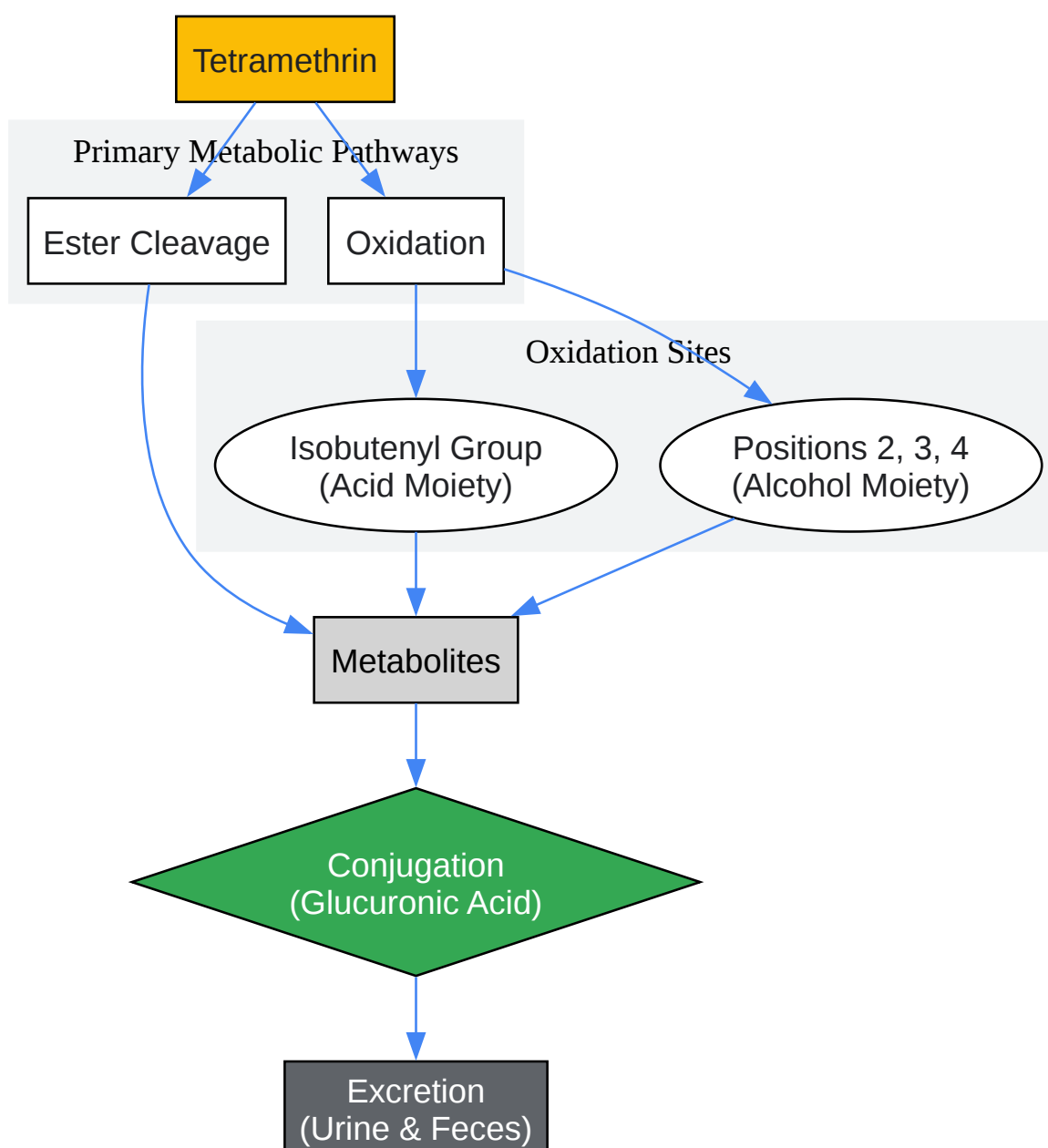
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Mechanism of neurotoxicity for **Tetramethrin**.

## Metabolism and Degradation

### Mammalian Metabolism

In mammals, **Tetramethrin** is readily absorbed and metabolized. The primary metabolic reactions include ester cleavage, oxidation at multiple sites on both the acid and alcohol moieties, and subsequent conjugation with glucuronic acid before excretion.<sup>[7]</sup>



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Metabolic pathways of **Tetramethrin** in mammals.

## Environmental Degradation

**Tetramethrin** is susceptible to degradation in the environment through abiotic and biotic processes. It is unstable in the presence of light and air.[7] In aqueous environments, it undergoes rapid photolysis with a half-life of less than a day.[8] Microbial degradation has also been documented, with studies identifying specific bacterial strains capable of using **Tetramethrin** as a carbon source.[11] The microbial degradation pathway typically begins with the cleavage of the carboxylester bond.[11]

## Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of **Tetramethrin** in various matrices. Below are summaries of established analytical protocols.

### Analysis in Environmental Samples (HPLC-DAD)

This method is suitable for the determination of **Tetramethrin** in water samples.[12]

- Objective: To quantify **Tetramethrin** residues in environmental water.
- Sample Preparation:
  - Extraction: Perform liquid-liquid extraction (LLE) on the water sample using an appropriate organic solvent (e.g., n-hexane).[12]
  - Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
  - Reconstitution: Reconstitute the residue in a known volume of the mobile phase.
- Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
- Chromatographic Conditions:

- Column: Supelcosil TM LC-18-DB (4.6 x 250mm, 5µm particle size).[12]
- Mobile Phase: Isocratic mixture of methanol and water (e.g., 78:22, v/v).[12]
- Flow Rate: 0.8 mL/min.[12]
- Column Temperature: 30°C.[12]
- Detection Wavelength: 220 nm.[12]
- Quantification: Generate a calibration curve using a series of **Tetramethrin** standards of known concentrations (e.g., 10–100 µg/mL).[12] Determine the concentration in the sample by comparing its peak area to the calibration curve.

## Analysis of Technical Grade Product (GC-FID)

This protocol is used for analyzing the purity of technical grade **Tetramethrin**.[7]

- Objective: To determine the concentration of **Tetramethrin** in technical products or formulations.
- Sample Preparation:
  - Dissolve a precisely weighed amount of the technical grade sample in acetone.
  - Add an internal standard (e.g., tributoxylethyl phosphate) to the solution to improve quantitative accuracy.[7]
- Instrumentation: Gas Chromatography with Flame Ionization Detector (GC-FID).[7]
- Chromatographic Conditions:
  - Column: 1-meter column packed with 2% DEGS.[7]
  - Carrier Gas: Nitrogen (N<sub>2</sub>).[7]
  - Flow Rate: 40 mL/min.[7]
  - Oven Temperature: 200°C.[7]

- Quantification: Compare the peak area ratio of **Tetramethrin** to the internal standard against a calibration curve prepared with analytical standards. The retention time for **Tetramethrin** under these conditions is approximately 12.4 minutes.[7]

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